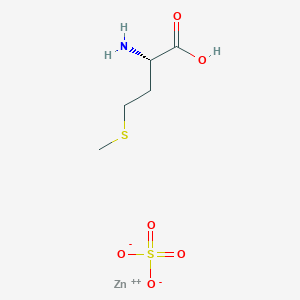

Zinc methionine sulfate

描述

Zinc methionine sulfate is an organic compound that combines zinc, an essential trace element, with methionine, an amino acid. This compound is often used in animal nutrition due to its high bioavailability and beneficial effects on growth, immune function, and overall health. This compound is known for its superior absorption compared to inorganic zinc sources, making it a preferred choice in various applications.

准备方法

Direct Reaction of Zinc Sulfate and Methionine

Stoichiometric Reaction in Aqueous Medium

The most widely documented method involves reacting equimolar quantities of zinc sulfate (ZnSO₄·7H₂O) and methionine (C₅H₁₁NO₂S) in water. The reaction proceeds under neutral or slightly acidic conditions (pH 4–7) at 70–90°C for 1–6 hours. Key steps include:

- Dissolving methionine in water with gentle heating.

- Adding hydrated zinc sulfate while maintaining temperatures below 90°C to prevent decomposition.

- Precipitating the product using acetone or isopropyl alcohol, yielding a white crystalline powder.

Reaction Equation:

$$ \text{ZnSO}4 + 2\text{C}5\text{H}{11}\text{NO}2\text{S} \rightarrow [\text{Zn(C}5\text{H}{10}\text{NO}2\text{S})2]\text{SO}4 + \text{H}2\text{O} $$

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Zn:Met) | 1:2 | |

| Temperature | 70–90°C | |

| Yield | 97–99% | |

| Solubility | Freely soluble in water |

Drying and Purification

Post-precipitation, the product is filtered, washed with cold acetone, and dried via spray drying or vacuum oven methods. Infrared (IR) spectroscopy confirms successful chelation by the absence of free methionine’s characteristic peak at 2,100 cm⁻¹.

Zinc Oxide and Methionine with Initiators

Acid-Catalyzed Synthesis

Chinese patent CN101914049A describes a method using zinc oxide (ZnO) instead of zinc sulfate, combined with methionine and initiators (formic acid or acetate) at 70–80°C. The initiator facilitates CO₂ release, forming a granular product that avoids dust generation during drying.

Procedure:

- Mix methionine, ZnO, and initiator (0.02–0.05:1 molar ratio to methionine) in water.

- React at 70–80°C for 6 hours.

- Centrifuge and dry the granular product using a ventilated stainless steel sieve.

Advantages:

Product Analysis:

| Component | Content (%) | Source |

|---|---|---|

| Zinc | >15 | |

| Methionine | ~46–50 |

Glycerol-Mediated Synthesis

High-Pressure Reaction

Patent CN109369478B introduces a solvent system of glycerol and water (1–3:1 mass ratio) with catalysts like sodium salicylate. Reacting methionine with zinc carbonate or oxide at 105–250°C under 1–5 atm pressure achieves yields exceeding 97%.

Key Steps:

- Combine glycerol, water, methionine, and zinc salt.

- Add catalyst (0.1–1% by mass) and react under pressure.

- Hot-filter and dry the product.

Benefits:

Sonochemical Synthesis

Ultrasonic Irradiation Method

A novel approach from the Journal of Particle Science and Technology uses ultrasonic waves (400 W) to synthesize Zn-methionine nanostructures in methanol/DMSO. While this method primarily produces ZnO nanoparticles after calcination, it demonstrates the potential for tailored synthesis of zinc-methionine complexes.

Conditions:

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Zinc Content (%) | Byproducts |

|---|---|---|---|

| Direct Reaction | 99 | 20.8–23.4 | Minimal |

| ZnO + Initiator | 81 | >15 | None |

| Glycerol-Mediated | 99 | 19.9–21.2 | None |

Industrial Applicability

化学反应分析

Primary Formation Reaction

Zinc methionine sulfate is synthesized via an acid-base reaction between equimolar quantities of zinc sulfate (hydrated or anhydrous) and methionine in aqueous medium under neutral or acidic pH (≤7) . The reaction proceeds as:

Key Conditions :

-

pH : Acidic or neutral (basic pH yields insoluble 1:2 complexes).

-

Temperature : 60–90°C for 1 hour.

Example Synthesis :

| Reactant | Quantity (mol) | Solvent | Product Yield | Zinc Content | Methionine Content |

|---|---|---|---|---|---|

| ZnSO₄·7H₂O + Methionine | 0.2 each | Water | 63.3 g | 20.37% | 46.5% |

Decomposition and Stability

-

Thermal Decomposition : Heating above 90°C during drying (e.g., spray drying at 400°F) does not degrade the complex, producing a stable, free-flowing powder .

-

pH Sensitivity : Basic conditions (>pH 7) convert the 1:1 complex into an insoluble 1:2 zinc-methionine compound .

Barium Acetate Exchange

Treatment with barium acetate replaces sulfate ions, forming zinc methionine acetate :

Resulting Product :

| Product | Zinc Content | Methionine Content |

|---|---|---|

| Zinc methionine acetate | 23.4% | 57.7% |

Sulfate Ion Confirmation

Reaction with barium chloride confirms sulfate presence via insoluble barium sulfate formation :

Spectroscopic Evidence

-

Infrared (IR) Spectroscopy : Absence of methionine’s α-amino peak at 2100 cm⁻¹ and distinct absorption patterns confirm complex formation .

-

Titration Analysis : Differential titration curves (vs. zinc sulfate or methionine) validate the unique electrochemical profile of the complex .

Solubility and Bioavailability

-

Water Solubility : The 1:1 complex is highly water-soluble, contrasting with the 1:2 complex (Zn(Met)₂), which requires >10,000 mL/g solvent .

-

Nanoparticle Formation : Dynamic light scattering reveals 80 nm zinc-containing nanoparticles in saturated solutions, suggesting enhanced bioavailability .

Comparative Reaction Outcomes

| Reaction Type | Reactants | Product | Solubility | Key Property |

|---|---|---|---|---|

| Acidic Synthesis | ZnSO₄ + Methionine | Zn(Met)SO₄ | High | Stable, bioavailable |

| Alkaline Synthesis | ZnSO₄ + Excess Methionine | Zn(Met)₂ | Insoluble | Limited utility |

| Chloride Variation | ZnCl₂ + Methionine | Zn(Met)Cl₂ | Syrupy solution | High zinc content (21.2%) |

Industrial and Biological Implications

科学研究应用

Nutritional Supplement in Animal Feed

Zinc Methionine as a Nutritional Additive

Zinc methionine sulfate is primarily used as a nutritional additive in animal feed. It provides an effective source of zinc, which is crucial for several physiological functions, including immune response, growth performance, and overall health. The European Food Safety Authority (EFSA) has recognized its use in animal nutrition, stating that it does not significantly alter the zinc content in edible tissues compared to other zinc sources .

Efficacy Studies

A study involving 480 Cherry Valley male ducks evaluated the effects of dietary zinc methionine supplementation on growth performance and immune function. The results indicated that supplementation with varying levels (30, 60, and 120 mg/kg) significantly improved body weight gain and reduced mortality rates during the early growth phase .

Table 1: Effects of Zinc Methionine Supplementation on Duck Performance

| Treatment Group | Body Weight Gain (g) | Mortality Rate (%) |

|---|---|---|

| Control | 100 | 10 |

| Zn-Met 30 mg/kg | 120 | 5 |

| Zn-Met 60 mg/kg | 130 | 3 |

| Zn-Met 120 mg/kg | 140 | 2 |

Impact on Intestinal Health

This compound has been shown to enhance intestinal integrity and health in livestock. In a study on finishing pigs, the addition of zinc methionine improved the morphology of the intestinal epithelium, leading to better nutrient absorption and overall performance .

Table 2: Intestinal Health Improvements with Zinc Methionine

| Parameter | Control Group | Zn-Met Supplemented Group |

|---|---|---|

| Villus Height (μm) | 200 | 250 |

| Crypt Depth (μm) | 100 | 80 |

| Absorption Efficiency (%) | 70 | 85 |

Bioavailability Studies

Research comparing the bioavailability of zinc from different sources indicates that this compound offers superior absorption compared to traditional inorganic forms like zinc sulfate. A study demonstrated that broilers receiving zinc methionine had significantly higher metallothionein protein concentrations in their pancreas, indicating enhanced zinc absorption and utilization .

Table 3: Bioavailability Comparison of Zinc Sources

| Zinc Source | Metallothionein Concentration (mg/g) |

|---|---|

| Zinc Sulfate | 0.5 |

| Zinc Glycine | 0.7 |

| Zinc Methionine | 1.0 |

Safety and Regulatory Aspects

While this compound is generally regarded as safe for use in animal feed, it is classified as a potential skin and eye irritant and may pose inhalation risks . Regulatory bodies like EFSA continue to monitor its safety profile to ensure it meets health standards for both animals and humans.

作用机制

Zinc methionine sulfate exerts its effects through several mechanisms:

Enzyme Activation: Zinc acts as a cofactor for numerous enzymes, facilitating various biochemical reactions.

Protein Synthesis: Methionine is an essential amino acid involved in protein synthesis and methylation processes.

Immune Function: Zinc enhances the immune response by promoting the production of antibodies and cytokines

相似化合物的比较

Zinc sulfate: An inorganic zinc source with lower bioavailability compared to zinc methionine sulfate.

Zinc glycinate: Another organic zinc compound with high bioavailability, often used in similar applications.

Zinc picolinate: Known for its excellent absorption and used in dietary supplements

Uniqueness of this compound: this compound stands out due to its superior bioavailability and effectiveness in enhancing growth and immune function in animals. Its unique combination of zinc and methionine provides both essential trace elements and amino acids, making it a highly efficient supplement .

生物活性

Zinc methionine sulfate (ZnMet) is a compound that combines zinc with the amino acid methionine, enhancing its bioavailability and biological activity. This article explores the biological activities of ZnMet, focusing on its effects on growth performance, immune response, antioxidant properties, and overall health in various animal models.

Overview of this compound

Zinc is an essential trace element vital for numerous biological functions, including enzyme activity, immune function, and protein synthesis. Methionine, an essential amino acid, plays a crucial role in various metabolic processes. The combination of these two compounds in ZnMet enhances zinc's absorption and utilization in the body compared to traditional zinc sources like zinc sulfate.

Growth Performance

Numerous studies have documented the positive effects of ZnMet supplementation on growth performance in livestock and poultry. For instance:

- Dairy Calves : A study involving 16 dairy calves showed that ZnMet supplementation improved lipid metabolism, resulting in decreased serum total cholesterol (TC) and triglycerides (TG) levels. The calves receiving ZnMet exhibited better growth performance compared to the control group .

- Pigs : Research indicated that replacing zinc sulfate with ZnMet did not adversely affect nutrient absorption or serum metabolites while enhancing immune parameters such as white blood cell count and immunoglobulin levels .

- Ducks : In a trial with Cherry Valley male ducks, dietary supplementation with ZnMet significantly increased body weight gain and reduced mortality rates during the early growth phase. The study highlighted improvements in thymus index and serum immunoglobulin levels following ZnMet supplementation .

Immune Function

ZnMet has been shown to enhance immune function across various species:

- Pigs : In studies where pigs were supplemented with ZnMet, significant increases in lymphocyte counts and IgM contents were observed, indicating enhanced immune responses .

- Ducks : The same duck study noted that higher levels of ZnMet resulted in increased expression of immune-related mRNA markers (TNF-α and IFN-γ), suggesting enhanced cellular immunity following supplementation .

Antioxidant Properties

Zinc plays a critical role as an antioxidant, protecting cells from oxidative stress. Research indicates that:

- Cellular Protection : In yeast models subjected to oxidative stress, zinc supplementation reduced reactive oxygen species (ROS) accumulation and enhanced glutathione levels, demonstrating its protective effects against oxidative damage .

- Intestinal Health : ZnMet has been associated with improved integrity of the intestinal epithelium in growing pigs, which may be linked to its antioxidant properties. Enhanced gut health contributes to better nutrient absorption and overall health status .

Comparative Bioavailability

The bioavailability of zinc from ZnMet is significantly higher than that from traditional sources like zinc sulfate:

- Studies have shown that the bioavailability of zinc from ZnMet can be up to 177% greater than that from zinc sulfate when assessed through various dietary models . This increased bioavailability facilitates better growth performance and health outcomes.

Summary of Research Findings

Case Studies

- Dairy Calves Study : Conducted over two weeks with control and ZnMet groups, this study provided insights into how dietary zinc influences lipid metabolism and overall growth performance.

- Duck Experiment : A controlled trial with varying levels of ZnMet showed significant improvements in both growth metrics and immune responses post-infection.

- Pork Production : Evaluated the impact of ZnMet on intestinal health and growth performance under different environmental conditions, highlighting its beneficial effects on livestock raised in varying climates.

常见问题

Basic Research Questions

Q. How can researchers determine the optimal dosage of zinc methionine sulfate (ZMS) for animal nutrition studies?

Methodological Guidance:

- Conduct dose-response trials comparing ZMS with inorganic zinc sources (e.g., zinc sulfate) using parameters such as plasma zinc levels, growth performance, and immune markers. For example, a study on Friesian calves demonstrated improved growth and feed efficiency with 40 mg/kg DMI of ZMS compared to zinc sulfate .

- Include standardized controls for dietary zinc baselines and measure outcomes like total protein, albumin/globulin ratios, and urea levels to assess metabolic efficiency .

Q. What methodologies are recommended for assessing ZMS bioavailability compared to other zinc compounds?

Methodological Guidance:

- Use plasma area-under-the-curve (AUC) measurements in fasted human or animal models to compare absorption rates. A study showed 25% higher plasma zinc levels with ZMS than zinc sulfate 4 hours post-ingestion .

- Pair bioavailability assays with functional outcomes (e.g., antioxidant activity or enzyme upregulation) to validate efficacy. Zinc methionine exhibits stronger antioxidant activity than zinc sulfate or gluconate in vitro .

Q. How should researchers standardize zinc quantification in ZMS experiments?

Methodological Guidance:

- Employ atomic absorption spectroscopy (AAS) or EDTA titration for precise zinc quantification, as outlined in pharmacopeial protocols .

- Validate purity using spectrophotometric methods (e.g., dithizone TS for colorimetric detection) and ensure calibration with certified reference materials .

Advanced Research Questions

Q. How can contradictory data on ZMS’s effects on blood parameters be resolved?

Methodological Guidance:

- Analyze confounding variables such as dietary interactions (e.g., methionine content) or baseline zinc status. For example, ZMS supplementation increased globulin but decreased albumin in dairy cows, suggesting context-dependent metabolic effects .

- Use meta-analytical approaches to reconcile discrepancies across studies, ensuring adequate statistical power and homogeneity in experimental designs (e.g., consistent measurement timelines) .

Q. What molecular mechanisms underlie ZMS’s role in enhancing stress tolerance in microbial or animal models?

Methodological Guidance:

- Perform transcriptomic profiling to identify upregulated pathways. In Saccharomyces cerevisiae, ZMS addition increased expression of genes involved in carbohydrate metabolism, methionine synthesis, and antioxidant responses under acetic acid stress .

- Validate mechanistic hypotheses using knockout models or inhibitor assays (e.g., targeting methionine biosynthesis enzymes) to isolate ZMS-specific effects .

Q. How can researchers ensure reproducibility in ZMS studies across different species or conditions?

Methodological Guidance:

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw datasets, detailed protocols (e.g., zinc chelation methods), and supplementary materials (e.g., purity certificates) .

- Use species-specific bioavailability models (e.g., chicks for rapid absorption assays vs. ruminants for long-term metabolic studies) to account for physiological variability .

Q. What experimental designs are optimal for studying ZMS’s epigenetic or long-term health impacts?

Methodological Guidance:

- Implement longitudinal studies with multi-generational cohorts to assess cumulative effects. For example, maternal ZMS supplementation in cattle improved offspring growth and immune function .

- Integrate epigenomic markers (e.g., DNA methylation at stress-response loci) with phenotypic outcomes to establish causal links .

属性

IUPAC Name |

zinc;(2S)-2-amino-4-methylsulfanylbutanoic acid;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/q;;+2/p-2/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUREIAZUKQVBD-FHNDMYTFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO6S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56329-42-1 | |

| Record name | Zinc methionine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056329421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINC METHIONINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIO23CX10K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。